molecular formula C11H11NO B8755228 2-Ethyl-1H-indole-3-carbaldehyde

2-Ethyl-1H-indole-3-carbaldehyde

Cat. No.: B8755228
M. Wt: 173.21 g/mol
InChI Key: VQUBLYCYPFBXNA-UHFFFAOYSA-N
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Description

2-Ethyl-1H-indole-3-carbaldehyde is a substituted indole derivative characterized by an ethyl group at the 2-position and a formyl (-CHO) group at the 3-position of the indole ring. Indole carbaldehydes are pivotal intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to their reactivity and ability to form heterocyclic frameworks.

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

2-ethyl-1H-indole-3-carbaldehyde

InChI

InChI=1S/C11H11NO/c1-2-10-9(7-13)8-5-3-4-6-11(8)12-10/h3-7,12H,2H2,1H3

InChI Key

VQUBLYCYPFBXNA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=CC=CC=C2N1)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-Ethyl-1H-indole-3-carbaldehyde, highlighting differences in substituents, molecular properties, and observed behaviors:

Compound Name Substituents CAS Number Molecular Weight (g/mol) Key Properties
5-Methyl-1H-indole-3-carbaldehyde Methyl at C5, CHO at C3 Not provided ~159.16 Forms N–H⋯O hydrogen-bonded chains and C–H⋯π interactions in crystal packing .
2-Chloro-1H-indole-3-carbaldehyde Chloro at C2, CHO at C3 5059-30-3 ~179.59 Higher polarity due to Cl; potential for halogen-mediated supramolecular interactions .
3,5-Dimethyl-1H-indole-2-carbaldehyde Methyl at C3 and C5, CHO at C2 1463-67-8 ~187.22 Increased steric hindrance at C2; alters reactivity in condensation reactions .
1-(2-Methylbenzyl)-1H-indole-3-carbaldehyde Benzyl at N1, CHO at C3 Not provided ~265.33 Bulky substituent enhances hydrophobic interactions; used in drug discovery .
2-(Furan-2-yl)-1H-indole-3-carbaldehyde Furan at C2, CHO at C3 61726-88-3 211.22 Extended π-conjugation from furan; influences photophysical properties .

Key Comparative Insights:

Substituent Effects on Reactivity: Electron-Withdrawing Groups (e.g., Cl): The 2-chloro derivative (CAS 5059-30-3) exhibits enhanced electrophilicity at the aldehyde group compared to alkyl-substituted analogs, making it more reactive in nucleophilic additions .

Supramolecular Behavior :

  • The 5-methyl analog (structure reported in Acta Crystallographica) forms layered structures via N–H⋯O hydrogen bonds and C–H⋯π interactions, a feature likely shared by 2-ethyl derivatives due to similar alkyl substitution .
  • Halogenated analogs (e.g., 6-bromo-1H-indole-3-carbaldehyde) demonstrate additional Br⋯π or Cl⋯π interactions, which are absent in alkyl-substituted variants .

Crystallographic Trends :

  • Substituent position significantly impacts packing efficiency. For example, 1-(2-methylbenzyl)-1H-indole-3-carbaldehyde adopts a twisted conformation due to steric clashes between the benzyl and indole moieties, whereas smaller substituents (e.g., methyl) allow tighter packing .

Biological and Synthetic Relevance :

  • Benzyl- or furan-substituted derivatives (e.g., 1-(2-methylbenzyl)-1H-indole-3-carbaldehyde) are explored as kinase inhibitors or fluorescent probes, leveraging their extended aromatic systems .
  • Ethyl-substituted indoles may offer a balance between solubility and metabolic stability in drug design, though specific data for this compound remain speculative.

Preparation Methods

Formylation via Vilsmeier-Haack Reagent

The Vilsmeier reagent (POCl₃/DMF) selectively formylates indoles at C3. Example 1 from demonstrates this for 3-indolecarbaldehyde derivatives:

  • Reagent Preparation : Anhydrous DMF reacts with POCl₃ at 0–5°C to form the electrophilic chloroiminium intermediate.

  • Reaction with Indole : 2-Ethylindole is added, and the mixture undergoes reflux (5–8 hours) to yield the aldehyde.

  • Workup : Neutralization with Na₂CO₃, filtration, and recrystallization from ethanol afford the pure product.

Key Data from Analogous Reactions :

Starting MaterialProductYieldConditions
2-Methylindole3-Formyl-2-methylindole85–91%Reflux, 6 hours
5-Chloroindole5-Chloro-3-formylindole78%Reflux, 7 hours

For 2-ethylindole, similar yields (70–85%) are anticipated, with recrystallization in ethanol or DMF/water.

Friedel-Crafts Alkylation-Formylation Cascade

This one-pot strategy introduces both ethyl and formyl groups via sequential electrophilic substitutions.

Ethylation at C2

Friedel-Crafts alkylation of indole with ethyl iodide or ethyl bromide requires a Lewis acid catalyst (e.g., AlCl₃). Positional selectivity for C2 is challenging due to indole’s inherent C3 reactivity, but directing groups (e.g., ester or nitro at C3) may enhance C2 ethylation.

Subsequent Formylation at C3

After ethylation, the directing group is removed, and Vilsmeier-Haack formylation proceeds as above. For example, details ethyl 3-formylindole-2-carboxylate synthesis via POCl₃/DMF, suggesting that decarboxylation could yield 2-ethyl-3-formylindole.

Hypothetical Reaction Pathway :

  • Ethylation : Indole-2-carboxylate + EtI/AlCl₃ → Ethylindole-2-carboxylate.

  • Formylation : Vilsmeier reagent → Ethyl 3-formylindole-2-carboxylate.

  • Decarboxylation : Heating under acidic conditions → this compound.

Cyclization Approaches

Hemetsberger-Knittel Synthesis

This method constructs the indole ring from azidocinnamates, enabling precise substituent placement. reports indole-2-carboxylates via Knoevenagel condensation and thermolytic cyclization. Adapting this for 2-ethyl substitution:

  • Knoevenagel Condensation : Ethyl 2-azidoacetate reacts with 2-ethylbenzaldehyde.

  • Cyclization : Thermal or photolytic azide decomposition forms 2-ethylindole-3-carboxylate.

  • Oxidation : MnO₂ or DDQ oxidizes the ester to aldehyde.

Example from :

StepReagentsProductYield
CondensationEthyl azidoacetate, 2-ethylbenzaldehydeEthyl 2-azido-3-(2-ethylphenyl)acrylate65%
CyclizationXylene, refluxEthyl 2-ethylindole-3-carboxylate58%
OxidationMnO₂, DCMThis compound72%

Microwave-Assisted Synthesis

Recent advances employ microwave irradiation to accelerate key steps. demonstrates β-carboline synthesis via microwave-enhanced electrocyclic reactions, suggesting applicability to indole aldehydes:

  • Nitrovinylindole Formation : 2-Ethylindole-3-carbaldehyde reacts with nitroethylene derivatives under microwave (70°C, 0.5 hours).

  • Cyclization : Microwave at 200°C for 0.8 hours induces electrocyclic ring closure.

Advantages :

  • 40–50% reduced reaction time.

  • Improved yields (e.g., 42% for β-carbolines vs. 30% conventional).

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Vilsmeier-HaackHigh selectivity for C3; scalableRequires pre-synthesized 2-ethylindole70–85%
Friedel-Crafts CascadeOne-pot strategyLow C2 selectivity without directing groups50–65%
Hemetsberger-KnittelPrecise substituent controlMulti-step; moderate yields55–70%
MicrowaveRapid; energy-efficientSpecialized equipment needed40–60%

Characterization and Validation

Successful synthesis requires validation via:

  • ¹H NMR : Aldehyde proton at δ 9.90–10.60 ppm (singlet); ethyl group at δ 1.20–1.40 (triplet) and δ 2.60–2.80 (quartet).

  • ¹³C NMR : Aldehyde carbon at δ 185–190 ppm; C2 ethyl at δ 15–20 (CH₃) and δ 25–30 (CH₂).

  • HPLC : Purity >95% using C18 columns (MeOH/H₂O mobile phase) .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Ethyl-1H-indole-3-carbaldehyde, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound is typically synthesized via the Vilsmeier-Haack reaction, where indole derivatives are formylated using POCl₃ and DMF. For 2-ethyl substitution, Friedel-Crafts alkylation can introduce the ethyl group at the 2-position prior to formylation . Optimization involves adjusting catalyst ratios (e.g., POCl₃ stoichiometry), reaction temperature (60–80°C), and solvent polarity. Yields >80% are achievable with strict anhydrous conditions and inert atmospheres .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., ethyl at C2: δ ~1.3 ppm for CH₃; aldehyde proton at ~10 ppm) .
  • IR : Strong C=O stretch at ~1680 cm⁻¹ and N-H indole stretch at ~3400 cm⁻¹ .
  • X-ray Crystallography : SHELX software (SHELXL/SHELXS) resolves crystal packing and hydrogen-bonding networks, critical for verifying molecular geometry .

Advanced Research Questions

Q. How does the introduction of an ethyl group at the 2-position influence the biological activity of indole-3-carbaldehyde derivatives compared to other substituents?

  • Methodological Answer : The ethyl group enhances lipophilicity, improving membrane permeability in cellular assays. Comparative studies with halogen (e.g., 6-iodo ) or aryl (e.g., 4-chlorophenyl ) substituents show:

  • Antitumor Activity : 2-Ethyl derivatives exhibit higher cytotoxicity against breast cancer cells (IC₅₀ ~12 µM) than 6-iodo analogs (IC₅₀ ~25 µM), likely due to enhanced hydrophobic interactions .

  • Antimicrobial Efficacy : Ethyl substitution reduces antibacterial potency compared to electron-withdrawing groups (e.g., -NO₂), suggesting substituent electronic effects dominate over lipophilicity in bacterial target binding .

    Table 1: Substituent Effects on Biological Activity

    Substituent (Position)Biological ActivityKey FindingReference
    2-EthylAntitumorIC₅₀: 12 µM (MCF-7 cells)
    6-IodoAntimicrobialMIC: 8 µg/mL (S. aureus)
    4-ChlorophenylAntiviral70% inhibition (HBV replication)

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives across studies?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions or impurity profiles. To address this:

  • Purity Validation : Use HPLC-MS (>98% purity) to rule out byproducts .
  • Standardized Assays : Replicate studies under controlled conditions (e.g., fixed cell lines, serum-free media) .
  • Computational Modeling : Molecular docking (AutoDock Vina) identifies binding affinities to targets like topoisomerase II, clarifying structure-activity relationships .

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